tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLUSMHXRJUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162038 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-35-2 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate typically proceeds via a two-step approach:
Step 1: Protection of Piperazine
Piperazine is first protected at one nitrogen with a tert-butyl carbamate (Boc) group using tert-butyl chloroformate. This step prevents undesired side reactions on the piperazine ring during subsequent functionalization.Step 2: N-Benzylation with 3-Cyanobenzyl Chloride
The Boc-protected piperazine is then reacted with 3-cyanobenzyl chloride to introduce the 3-cyanobenzyl substituent at the free nitrogen of the piperazine ring.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Piperazine + tert-butyl chloroformate + base (e.g., triethylamine) | Dichloromethane (CH2Cl2) | 0–25 °C | Base neutralizes HCl formed; inert atmosphere recommended |
| 2 | Boc-piperazine + 3-cyanobenzyl chloride + base (triethylamine or K2CO3) | Dichloromethane or DMF | 0–25 °C | Slow addition of benzyl chloride improves selectivity |
- The base (commonly triethylamine) scavenges hydrochloric acid generated during both steps, preventing protonation of amines and side reactions.
- The reaction is typically performed under anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Temperature control (0–25 °C) is critical to minimize side reactions and improve yield.
Purification
- The crude product is purified by silica gel column chromatography.
- A solvent system of hexanes/ethyl acetate (2:1 v/v) with 0.25% triethylamine is often used to reduce tailing caused by polar functional groups such as nitriles and carbamates.
- Challenges include the polarity of the compound and potential adsorption on silica; gradient elution or modified stationary phases may be employed to enhance separation efficiency.
Industrial Production Methods
Continuous Flow Reactors:
Industrial synthesis may utilize continuous flow technology to improve reaction control, reproducibility, and scalability. Automated reagent addition and precise temperature regulation enhance product consistency and yield.Process Optimization:
Optimization of stoichiometry, reaction time, and temperature is performed to maximize yield (typically around 60–70%) and purity, while minimizing by-products.Green Chemistry Considerations:
Use of less toxic solvents and recyclable catalysts is explored to improve sustainability.
Reaction Mechanism and Chemical Transformations
Protection Step:
The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the Boc-protected piperazine and releasing chloride ion.N-Benzylation Step:
The free nitrogen of Boc-piperazine performs nucleophilic substitution on the benzyl chloride, displacing chloride and forming the N-(3-cyanobenzyl) derivative.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | Piperazine, tert-butyl chloroformate, 3-cyanobenzyl chloride |
| Key Reagents | Triethylamine (base), dichloromethane (solvent) |
| Reaction Type | Carbamate formation (protection), nucleophilic substitution (benzylation) |
| Temperature Range | 0–25 °C |
| Purification Method | Silica gel column chromatography with hexanes/ethyl acetate + triethylamine |
| Industrial Scale Techniques | Continuous flow reactors, automated reagent addition, temperature control |
| Typical Yield | Approximately 60–70% after purification |
| Challenges | Control of side reactions, purification of polar intermediates |
Research Findings and Notes
- The presence of the tert-butyl carbamate protecting group is crucial for selective functionalization and stability of the piperazine ring during synthesis.
- The 3-cyanobenzyl substituent introduces a nitrile group that can be further chemically modified (e.g., reduction to amines or substitution reactions), making this compound a versatile intermediate.
- Reaction conditions such as solvent choice and temperature significantly affect the selectivity and yield.
- Industrial methods emphasize flow chemistry for enhanced reproducibility and scalability.
- Purification challenges due to polarity are addressed by modifying chromatographic conditions, including the addition of triethylamine to the eluent to reduce tailing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the nitrile group to form primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a versatile building block in drug development.
Research indicates that tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate exhibits several potential biological activities:
- Antidepressant and Antipsychotic Effects : The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in the treatment of mood disorders. Preliminary studies suggest it could serve as a lead compound for developing new antidepressant medications .
- Antimicrobial Activity : Related piperazine derivatives have shown antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant strains .
- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential use in oncology for developing novel anticancer agents .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antidepressant Activity Study : A study evaluated its effect on serotonin receptor binding and found promising results that support its use in developing new antidepressants.
- Antimicrobial Efficacy Research : Another study tested various piperazine derivatives against antibiotic-resistant bacteria, confirming the potential of this compound as an antimicrobial agent.
- Cytotoxicity Evaluation : In vitro assays demonstrated that certain analogs exhibited significant cytotoxic effects on cancer cell lines, suggesting avenues for further research into its anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The cyanobenzyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural diversity of piperazine-1-carboxylate derivatives arises from variations in substituents on the benzyl/phenyl ring or the piperazine nitrogen. Key examples include:
| Compound Name | Substituent(s) on Aromatic Ring | Functional Groups | Key Structural Differences |
|---|---|---|---|
| tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate | 3-Cyanobenzyl | Cyano (electron-withdrawing) | Reference compound |
| tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate | 3-Amino-5-fluorobenzyl | Amino (electron-donating), Fluoro (EWG) | Enhanced hydrogen bonding (NH₂, F) |
| tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | 4-Amino-2-cyanophenyl | Cyano, Amino (para and meta positions) | Ortho-cyano vs. meta-cyano positioning |
| tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate | 4-Amino-3-methyl-5-nitrophenyl | Nitro (EWG), Methyl (steric bulk) | Increased steric hindrance and polarity |
| tert-Butyl 4-(5-oxoimidazo[2,1-b]thiazol-3-yl)piperazine-1-carboxylate | Imidazo[2,1-b]thiazole | Heterocyclic fused ring | Planar aromatic system vs. benzyl |
- Electronic Effects: Cyano and nitro groups (electron-withdrawing) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. Amino and methyl groups (electron-donating) increase electron density .
- Steric Effects : Bulky substituents like methyl or bromopropyl () hinder rotational freedom, influencing binding to biological targets .
Physicochemical Properties
| Property | This compound | tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate | tert-Butyl 4-(5-oxoimidazo-thiazol-3-yl)piperazine-1-carboxylate |
|---|---|---|---|
| Polarity | Moderate (cyano) | High (NH₂, F) | Low (heterocyclic hydrophobic core) |
| Solubility | Soluble in DMF, CH₃CN | Higher in polar solvents (due to NH₂) | Poor in water, soluble in DCM |
| Melting Point | ~120–140°C (estimated) | >150°C (hydrogen bonding) | Not reported |
| Stability | Stable under inert conditions | Sensitive to oxidation (NH₂) | Stable due to aromatic stabilization |
- Cyanobenzyl vs. Pyridyl Derivatives (): Pyridyl analogs (e.g., 3-cyanopyridin-2-yl) exhibit stronger π-π stacking but reduced lipophilicity compared to benzyl derivatives .
Biological Activity
tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperazine ring, a tert-butyl group, and a cyanobenzyl moiety, suggests interactions with various biological targets, including receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is CHNO with a molecular weight of 264.34 g/mol. Its distinct structural components contribute to its reactivity and affinity for biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Receptor Binding : The piperazine ring mimics natural ligands, facilitating binding to neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in treating central nervous system disorders.
- Enzyme Interaction : The compound can act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive inhibition .
- Cyanobenzyl Group Role : The presence of the cyanobenzyl group enhances binding affinity and specificity, potentially leading to improved therapeutic profiles.
Biological Activity
The biological activity of this compound has been investigated in several studies:
- Antidepressant and Antipsychotic Effects : Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting mood disorders. Its structural features allow it to interact effectively with neurotransmitter systems involved in depression and psychosis .
- Antimicrobial Activity : Preliminary studies have shown that related piperazine derivatives exhibit antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .
Case Studies
Several case studies highlight the compound's applications:
- Chagas Disease Research : A study focused on developing compounds for treating Trypanosoma cruzi infections identified structural analogs similar to this compound. These compounds showed promising activity against the parasite without significant cytotoxicity to host cells .
- Neuropharmacology : A series of experiments evaluated the antidepressant-like effects of piperazine derivatives in animal models. Results indicated that these compounds could reduce depressive behaviors, supporting their potential therapeutic use .
- Cancer Cell Line Testing : Compounds derived from the same scaffold were tested against various cancer cell lines (e.g., MCF-7 and U-937). Results indicated significant cytotoxicity and apoptosis induction, suggesting a mechanism involving caspase activation .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate with a 3-cyanobenzyl halide (e.g., bromide or chloride) in a polar aprotic solvent like 1,4-dioxane or DMF. Key parameters include:
- Temperature : 80–110°C (prolonged heating improves conversion) .
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the piperazine nitrogen .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) yields >80% purity .
- Example Table :
| Reaction Component | Conditions | Yield |
|---|---|---|
| Solvent: 1,4-dioxane | 110°C, 12 hours | 80–88% |
| Base: K₂CO₃ | Molar ratio (1:1.5:2) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl group integration at δ ~4.3 ppm for N-CH₂; cyano group absence in NMR but visible in IR) .
- FT-IR : Cyano (C≡N) stretch at ~2220 cm⁻¹ .
- LC-MS : Validates molecular weight (e.g., [M+H]+ = 330.4 g/mol) .
Q. What purification methods are recommended for isolating tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use dichloromethane (DCM) and water to remove polar impurities .
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1) for optimal separation .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., piperazine chair conformation) and hydrogen-bonding networks .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/N contacts contributing to crystal packing) .
- Software : SHELX suite for structure refinement (SHELXL for small molecules; SHELXS for solution) .
- Example Table :
| Parameter | Value (Derivative Example) |
|---|---|
| Space group | Triclinic, P1 |
| Hydrogen bonds | N–H⋯O (2.8–3.0 Å) |
Q. What methodologies are employed to assess the biological activity of tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate against microbial pathogens?
- Methodological Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests using Staphylococcus aureus or Escherichia coli .
- Enzyme inhibition : Prolyl-hydroxylase (PHD) inhibition assays via competitive ELISA or fluorescence polarization .
- Cytotoxicity : MTT assays on mammalian cell lines to evaluate selectivity .
Q. How do structural modifications to the piperazine ring influence the compound's efficacy as a prolyl-hydroxylase inhibitor?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., cyano) enhance PHD binding by stabilizing π-π interactions .
- Linker flexibility : Rigid spacers (e.g., carbonyl in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) reduce entropy loss upon binding .
- Structure-activity relationship (SAR) : Comparative IC₅₀ values for derivatives with varying substituents (e.g., 3-cyanobenzyl vs. 4-chlorophenyl groups) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for similar piperazine derivatives?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to identify incomplete reactions or side products .
- Catalyst optimization : Replace K₂CO₃ with DBU for sterically hindered substrates .
- Solvent effects : Switch from 1,4-dioxane to DMF for improved solubility of cyanobenzyl intermediates .
Q. Why might biological activity vary between tert-butyl piperazine derivatives in antimicrobial studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
